

# Application Notes: Quantification of C.I. Disperse Red 86 in Wastewater

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## Compound of Interest

Compound Name: C.I. Disperse Red 86

Cat. No.: B077459

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## Introduction

**C.I. Disperse Red 86** is an anthraquinone-based synthetic dye used extensively in the textile industry for dyeing polyester and other synthetic fibers.[1][2] Due to inefficiencies in the dyeing process, a significant fraction of the dye is released into industrial effluents.[3] Disperse Red 86 is characterized by its low water solubility and potential for bioaccumulation, posing a risk to aquatic ecosystems.[4][5] Regulatory bodies and environmental monitoring agencies require sensitive and reliable analytical methods to quantify the concentration of such dyes in wastewater to ensure compliance with environmental discharge regulations.

This document provides detailed protocols for the quantification of **C.I. Disperse Red 86** in wastewater samples using two primary analytical techniques: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for high sensitivity and specificity, and UV-Vis Spectrophotometry as a more accessible, alternative method.

## Chemical Properties of C.I. Disperse Red 86

Property	Value	Reference
C.I. Name	Disperse Red 86	[1][2]
CAS Number	12223-43-7 / 81-68-5	[1][6]
Molecular Formula	C22H18N2O5S	[1][2][7]
Molecular Weight	422.45 g/mol	[1][2][7]
Chemical Class	Anthraquinone	[1][2]
Solubility	Insoluble in water, soluble in organic solvents like acetone and ethanol.	[4]

## Protocol 1: Quantification by HPLC-MS/MS

This method offers high selectivity and sensitivity, making it ideal for detecting trace amounts of Disperse Red 86 in complex wastewater matrices. The protocol involves sample pre-concentration using Solid Phase Extraction (SPE) followed by instrumental analysis.

### 1. Materials and Reagents

- Standards: **C.I. Disperse Red 86** analytical standard
- Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
- SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)
- Glassware: Volumetric flasks, pipettes, autosampler vials
- Equipment: Analytical balance, pH meter, ultrasonic bath, SPE manifold, HPLC-MS/MS system

### 2. Experimental Protocol

#### 2.1. Standard Solution Preparation

- Stock Solution (100 µg/mL): Accurately weigh 10 mg of **C.I. Disperse Red 86** standard and dissolve it in 100 mL of methanol in a volumetric flask.
- Working Standards (0.5 - 100 ng/mL): Prepare a series of working standards by serial dilution of the stock solution with a methanol/water (1:1 v/v) mixture.[8] These will be used to construct the calibration curve.

## 2.2. Wastewater Sample Preparation (Solid Phase Extraction)

- Filtration: Filter the collected wastewater sample (typically 100-500 mL) through a 0.45 µm glass fiber filter to remove suspended solids.
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
- Sample Loading: Pass the filtered wastewater sample through the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.
- Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
- Elution: Elute the retained Disperse Red 86 from the cartridge using 5-10 mL of methanol or acetonitrile.
- Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 50:50 water/methanol with 0.1% formic acid).[8]
- Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.

## 2.3. Instrumental Conditions

- HPLC System: UPLC/HPLC System
- Column: C18 reverse-phase column (e.g., 50 mm length, 2.1 mm i.d., 1.8 µm particle size)
- Mobile Phase A: Water with 0.1% Formic Acid

- Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid
- Gradient Program:
  - Start with 50% B, linearly increase to 100% B over 10-15 minutes.[\[8\]](#)[\[9\]](#)
  - Hold at 100% B for 5 minutes for column cleaning.[\[8\]](#)[\[9\]](#)
  - Return to initial conditions and equilibrate for 5 minutes.[\[8\]](#)[\[9\]](#)
- Flow Rate: 0.3 - 0.5 mL/min[\[8\]](#)[\[9\]](#)
- Injection Volume: 5 - 40  $\mu$ L[\[8\]](#)[\[9\]](#)
- Mass Spectrometer: Triple Quadrupole Mass Spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive Mode[\[8\]](#)[\[9\]](#)
- Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[\[8\]](#)[\[9\]](#)[\[10\]](#) Precursor and product ions for Disperse Red 86 must be optimized by infusing a standard solution.

## 2.4. Data Analysis

- Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
- Quantify the amount of **C.I. Disperse Red 86** in the wastewater sample by interpolating its peak area on the calibration curve.
- Calculate the final concentration in the original wastewater sample, accounting for the pre-concentration factor from the SPE step.

## Protocol 2: Quantification by UV-Vis Spectrophotometry

This method is simpler and more cost-effective than HPLC-MS/MS but may be susceptible to interference from other absorbing compounds in the wastewater. It is suitable for screening

purposes or for analyzing less complex wastewater matrices.

## 1. Materials and Reagents

- Standards: **C.I. Disperse Red 86** analytical standard
- Solvent: Acetone or Methanol (Spectroscopic grade)
- Dispersing Agent (Optional): A commercial dispersant like Fongranal® FB may be required to create stable aqueous solutions for analysis of water samples.[\[11\]](#)[\[12\]](#)
- Glassware: Volumetric flasks, pipettes, quartz cuvettes
- Equipment: Analytical balance, UV-Vis Spectrophotometer

## 2. Experimental Protocol

### 2.1. Determination of Maximum Wavelength ( $\lambda_{\text{max}}$ )

- Prepare a dilute solution (e.g., 10  $\mu\text{g/mL}$ ) of **C.I. Disperse Red 86** in the chosen solvent (e.g., acetone).
- Scan the solution using the spectrophotometer over a wavelength range of 400-700 nm to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

### 2.2. Standard Solution Preparation

- Stock Solution (100  $\mu\text{g/mL}$ ): Accurately weigh 10 mg of **C.I. Disperse Red 86** and dissolve it in 100 mL of the chosen solvent in a volumetric flask.
- Working Standards: Prepare a series of at least five working standards (e.g., 1, 2, 5, 10, 15  $\mu\text{g/mL}$ ) by diluting the stock solution.

### 2.3. Wastewater Sample Preparation

- Filtration: Filter the wastewater sample through a 0.45  $\mu\text{m}$  filter to remove particulate matter.

- Extraction (if necessary): If the dye concentration is very low, a liquid-liquid extraction step may be required. Extract a known volume of wastewater with a suitable organic solvent (e.g., dichloromethane). Evaporate the solvent and redissolve the residue in the analysis solvent.
- Dilution: The filtered sample may need to be diluted with the solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

#### 2.4. Instrumental Analysis

- Set the spectrophotometer to the predetermined  $\lambda_{\text{max}}$ .
- Use the pure solvent as a blank to zero the instrument.[\[13\]](#)
- Measure the absorbance of each of the standard solutions and the prepared wastewater sample.

#### 2.5. Data Analysis

- Create a calibration curve by plotting the absorbance of the standards versus their known concentrations (Beer's Law plot).[\[14\]](#)
- Determine the concentration of **C.I. Disperse Red 86** in the sample by using the measured absorbance and the equation of the line from the calibration curve.
- Adjust the calculated concentration for any dilution or concentration steps performed during sample preparation.

## Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described analytical methods for disperse dyes.

Parameter	HPLC-MS/MS	UV-Vis Spectrophotometry
Limit of Detection (LOD)	~0.01 - 2.0 ng/L	~2.47 x 10 <sup>-6</sup> mol/L (~1.0 mg/L)
Limit of Quantification (LOQ)	~0.05 - 8.0 ng/L	~8.22 x 10 <sup>-6</sup> mol/L (~3.5 mg/L)
Linearity Range	0.5 - 100 ng/mL	1 - 20 mg/L (Typical)
Recovery	>70% (with SPE)	85 - 115%
Specificity	Very High	Low to Moderate
Reference	[8]	[11][12]

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of **C.I. Disperse Red 86** in wastewater, emphasizing the HPLC-MS/MS protocol.

Caption: Workflow for **C.I. Disperse Red 86** analysis in wastewater.

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